mechanism of action for (1S,7R)-2-oxa-6-azabicyclo[5.1.0]octane derivatives
mechanism of action for (1S,7R)-2-oxa-6-azabicyclo[5.1.0]octane derivatives
An In-depth Technical Guide on the Mechanism of Action for (1S,7R)-2-oxa-6-azabicyclo[5.1.0]octane Derivatives
Preamble: Navigating Uncharted Territory
For researchers, scientists, and drug development professionals, the emergence of a novel chemical scaffold presents both a tantalizing opportunity and a significant challenge. The (1S,7R)-2-oxa-6-azabicyclo[5.1.0]octane core is one such frontier. A survey of the current scientific literature reveals a notable absence of published data regarding the mechanism of action for its derivatives. This guide, therefore, is not a retrospective summary but a forward-looking strategic framework. It is designed to provide a comprehensive, hypothesis-driven approach to elucidating the mechanism of action for any new derivative of this unique scaffold. As a Senior Application Scientist, my objective is to synthesize established principles of drug discovery with the nuanced insights required to de-orphan a novel chemical entity. This document will serve as a roadmap for navigating the journey from a newly synthesized molecule to a well-characterized therapeutic candidate.
Structural and Mechanistic Hypotheses: Decoding the Core
The (1S,7R)-2-oxa-6-azabicyclo[5.1.0]octane scaffold is a conformationally constrained, sp³-rich structure. Its key features—a bicyclic system, a fused aziridine ring, and an ether linkage—provide the initial clues for forming our mechanistic hypotheses. The high strain energy of the aziridine ring suggests the potential for covalent interaction, a mechanism of increasing importance in modern drug discovery.[1][2]
The Aziridine Moiety: A Latent Electrophile?
The three-membered aziridine ring is a well-known electrophilic pharmacophore. Under physiological conditions, it can be susceptible to nucleophilic attack from residues such as cysteine, lysine, or histidine on a protein target. This would result in a covalent and often irreversible inhibition of the target's function. The reactivity of this ring can be modulated by the substituents on the aziridine nitrogen and adjacent carbons. Therefore, a primary hypothesis is that derivatives of this scaffold may act as covalent inhibitors .
This hypothesis is supported by studies on the related 5-methylene-3-azabicyclo[5.1.0]octan-4-one scaffold, which has been investigated for its potential in covalent drug discovery.[1][2] Although structurally distinct, the shared bicyclo[5.1.0]octane core with a reactive moiety highlights the potential for this general class of compounds to engage in covalent interactions.
A Scaffold for Non-Covalent Interactions: A Rigid Framework for Specificity
Alternatively, the rigid, three-dimensional structure of the bicyclic core could serve as a scaffold for highly specific, non-covalent interactions with a biological target. The defined stereochemistry and conformational rigidity can lead to enhanced binding affinity and selectivity compared to more flexible molecules. Bicyclic systems are prevalent in a wide range of bioactive compounds, including inhibitors of enzymes like N-acylethanolamine-hydrolyzing acid amidase (NAAA) and agonists for G-protein coupled receptors (GPCRs).[3][4][5] Therefore, a second major hypothesis is that these derivatives may function as potent and selective non-covalent modulators of protein function.
The following sections will detail a comprehensive experimental workflow to systematically test these hypotheses and elucidate the precise mechanism of action.
The Workflow for Mechanism of Action Elucidation
The process of determining the mechanism of action for a novel compound can be systematically broken down into four key phases:
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Phase I: Target Hypothesis Generation (In Silico & In Vitro Profiling)
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Phase II: Target Identification & Engagement
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Phase III: Target Validation
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Phase IV: Biochemical & Biophysical Characterization of the Interaction
The following diagram illustrates this workflow:
Caption: A workflow for elucidating the mechanism of action of a novel compound.
Experimental Protocols
This section provides detailed, step-by-step methodologies for the key experiments outlined in the workflow.
Phase I: Target Hypothesis Generation
The initial phase focuses on generating a list of potential biological targets.
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Objective: To predict potential protein targets based on the chemical structure of the derivative.
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Methodology:
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Structure Preparation: Generate a 3D conformer of the (1S,7R)-2-oxa-6-azabicyclo[5.1.0]octane derivative using a computational chemistry software package (e.g., Schrödinger Maestro, MOE).
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Similarity Searching: Use the 3D structure as a query to search against databases of known bioactive molecules (e.g., ChEMBL, PubChem). Identify compounds with similar 3D shapes or pharmacophore features. The targets of these similar compounds become initial hypotheses.
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Target Prediction Servers: Submit the structure to web-based target prediction tools (e.g., SwissTargetPrediction, SuperPred). These algorithms use a combination of 2D and 3D similarity to predict a ranked list of potential targets.
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Analysis: Cross-reference the results from similarity searching and target prediction servers. Prioritize targets that appear in multiple analyses and are biologically plausible for the intended therapeutic area.
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Phase II: Target Identification & Engagement
This phase aims to experimentally identify the direct binding partners of the compound.
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Objective: To isolate the protein target(s) from a complex biological lysate based on their affinity for the compound.
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Methodology:
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Synthesis of an Affinity Probe: Synthesize an analogue of the lead compound that incorporates a linker and a reactive handle (e.g., an alkyne or azide for click chemistry) suitable for immobilization on a solid support. The linker should be attached at a position that is not critical for biological activity.
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Immobilization: Covalently attach the affinity probe to a solid support (e.g., NHS-activated sepharose beads) via the linker.
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Lysate Preparation: Prepare a cell or tissue lysate under non-denaturing conditions.
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Affinity Capture: Incubate the lysate with the compound-immobilized beads. The protein target(s) will bind to the compound.
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Washing: Wash the beads extensively with buffer to remove non-specifically bound proteins.
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Elution: Elute the bound proteins. This can be done by competing with an excess of the free compound or by using a denaturing buffer.
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Protein Identification by Mass Spectrometry: The eluted proteins are separated by SDS-PAGE, and the protein bands are excised, digested (e.g., with trypsin), and identified by LC-MS/MS.
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Objective: To confirm that the compound binds to the putative target in a cellular context.
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Principle: The binding of a ligand to a protein generally increases the protein's thermal stability.
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Methodology:
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Cell Treatment: Treat intact cells with the compound or a vehicle control.
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Heating: Heat aliquots of the treated cells to a range of temperatures.
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Lysis and Centrifugation: Lyse the cells and centrifuge to pellet the precipitated (denatured) proteins.
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Western Blot Analysis: Analyze the amount of the soluble (non-denatured) target protein remaining in the supernatant at each temperature by Western blotting.
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Data Analysis: Plot the amount of soluble protein as a function of temperature. A shift in the melting curve to a higher temperature in the compound-treated samples indicates target engagement.
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Phase III: Target Validation
This phase is critical to confirm that the identified target is responsible for the compound's biological effects.
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Objective: To determine if the absence of the target protein recapitulates or ablates the compound's phenotype.
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Methodology:
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gRNA Design: Design and synthesize guide RNAs (gRNAs) that are specific to the gene encoding the putative target protein.
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Transfection: Transfect the cells with a plasmid expressing both the Cas9 nuclease and the specific gRNA.
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Selection and Validation of Knockout Clones: Select single-cell clones and validate the knockout of the target protein by Western blotting and DNA sequencing.
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Phenotypic Assay: Perform the original phenotypic assay on the knockout cells.
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Analysis: If the knockout cells are resistant to the compound or if they mimic the phenotype of the compound-treated wild-type cells, this provides strong evidence that the protein is the relevant target.
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Phase IV: Biochemical & Biophysical Characterization
This final phase involves a detailed study of the drug-target interaction.
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Objective: To quantify the binding kinetics (association and dissociation rates) and affinity of the compound for the purified target protein.
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Methodology:
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Protein Immobilization: Covalently immobilize the purified target protein onto the surface of an SPR sensor chip.
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Analyte Injection: Flow a series of concentrations of the compound over the sensor surface.
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Detection: The SPR instrument detects changes in the refractive index at the sensor surface as the compound binds to and dissociates from the immobilized protein. This is recorded in real-time as a sensorgram.
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Data Analysis: Fit the sensorgram data to a binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), the dissociation rate constant (kd), and the equilibrium dissociation constant (KD).
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The following table summarizes the key quantitative data that should be generated during this workflow:
| Parameter | Technique | Purpose |
| IC₅₀ / EC₅₀ | Cell-based phenotypic assay | Potency of the compound in a biological system |
| ΔTm | Cellular Thermal Shift Assay (CETSA) | Target engagement in a cellular environment |
| kₐ (on-rate) | Surface Plasmon Resonance (SPR) | Rate of association of the compound to the target |
| kₑ (off-rate) | Surface Plasmon Resonance (SPR) | Rate of dissociation of the compound from the target |
| K₋ | Surface Plasmon Resonance (SPR) | Binding affinity of the compound for the target |
| Kᵢ / Kₘ | Enzyme kinetics assay | Inhibition constant and Michaelis constant (if the target is an enzyme) |
Conclusion: A Path Forward
The (1S,7R)-2-oxa-6-azabicyclo[5.1.0]octane scaffold represents a novel and promising area for drug discovery. While its mechanism of action is currently uncharacterized, this guide provides a robust, multi-faceted, and experimentally rigorous framework for its elucidation. By systematically progressing through the phases of hypothesis generation, target identification, validation, and detailed characterization, researchers can effectively "de-orphan" derivatives of this scaffold. The insights gained from this workflow will not only define the therapeutic potential of individual compounds but will also contribute valuable knowledge to the broader field of medicinal chemistry, paving the way for the development of a new class of therapeutic agents. The key to success lies in the integration of computational, chemical biology, and classical pharmacological approaches, as outlined in this document.
References
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Synthesis and pharmacological evaluation of a new 2-azabicyclo[3.3.0]octane derivative. (n.d.). Retrieved from [Link]
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Accessing the 5-methylene-3-azabicyclo[5.1.0]octan-4-one scaffold via strain-release-driven transformation for covalent drug discovery. (n.d.). Retrieved from [Link]
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Synthesis and characterization of bicyclo[1.1.0]butane amides and 5-methylene-3-azabicyclo[5.1.0]octan-4-ones as covalent modifiers. (2026). Bioorganic & Medicinal Chemistry Letters. Retrieved from [Link]
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(1R,2S)-2-phenoxy-7-oxa-5-aza-bicyclo[3.2.1]octane-6-thione. (n.d.). PubChem. Retrieved from [Link]
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Synthesis and Pharmacological Evaluation of a New 2-Azabicyclo[3.3.0]octane Derivative. (n.d.). Semantic Scholar. Retrieved from [Link]
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Diastereoselective Construction of the 6-Oxa-2-azabicyclo[3.2.1]octane Scaffold from Chiral α-Hydroxyaldehyde Derivatives by the Aza-Prins Reaction. (2017). The Journal of Organic Chemistry. Retrieved from [Link]
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2-Oxa-5-azabicyclo[2.2.1]heptane as a Platform for Functional Diversity: Synthesis of Backbone-Constrained γ-Amino Acid Analogues. (2022). Organic Letters. Retrieved from [Link]
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(PDF) 2-Azabicyclo[3.2.1]octane scaffold: Synthesis and Applications. (2024). Retrieved from [Link]
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Discovery and SAR Evolution of Pyrazole Azabicyclo[3.2.1]octane Sulfonamides as a Novel Class of Non-Covalent N-Acylethanolamine-Hydrolyzing Acid Amidase (NAAA) Inhibitors for Oral Administration. (n.d.). Journal of Medicinal Chemistry. Retrieved from [Link]
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Inhibitory Investigations of Acyl-CoA Derivatives against Human Lipoxygenase Isozymes. (n.d.). Retrieved from [Link]
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Discovery of the oxazabicyclo[3.3.1]nonane derivatives as potent and orally active GPR119 agonists. (n.d.). ResearchGate. Retrieved from [Link]
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